8-Iodoquinolin-4-amine

Description

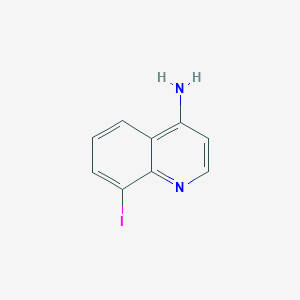

8-Iodoquinolin-4-amine is a halogenated quinoline derivative characterized by an iodine substituent at the 8-position and an amine group at the 4-position of the quinoline ring. Quinoline-based compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including antimalarial, anticancer, and antimicrobial properties. The iodine atom in this compound introduces steric bulk and electronic effects, which may influence binding affinity to biological targets and metabolic stability compared to non-halogenated analogs.

Properties

IUPAC Name |

8-iodoquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7IN2/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-5H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFTBYPABMHHZAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C(=C1)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20496608 | |

| Record name | 8-Iodoquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20496608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65340-76-3 | |

| Record name | 8-Iodo-4-quinolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65340-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Iodoquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20496608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 8-Iodoquinolin-4-amine can be achieved through several methods. One common approach involves the iodination of 4-aminoquinoline. This process typically requires the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction proceeds via electrophilic substitution, where the iodine atom is introduced at the 8th position of the quinoline ring.

Another method involves the use of transition metal catalysts to facilitate the iodination process. For example, palladium-catalyzed iodination can be employed, where palladium acts as a catalyst to enhance the reactivity of the iodine source, leading to the selective iodination of the quinoline ring.

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

8-Iodoquinolin-4-amine undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives using oxidizing agents such as potassium permanganate or nitric acid.

Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this purpose include sodium azide, potassium cyanide, and organolithium compounds.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield 8-nitroquinolin-4-amine, while nucleophilic substitution of the iodine atom can produce various substituted quinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

8-Iodoquinolin-4-amine serves as a crucial building block in the synthesis of pharmaceutical compounds with potential therapeutic effects. Its derivatives have shown promise in treating various diseases, including:

- Anticancer Activity: Research indicates that derivatives of this compound exhibit significant cytotoxic effects against cancer cells. For instance, studies have demonstrated that certain 8-hydroxyquinoline derivatives can induce apoptosis in multidrug-resistant cancer cells through mechanisms involving metal ion chelation and oxidative stress induction .

- Antimicrobial Properties: The compound has been explored for its antibacterial and antifungal activities. Its structural features allow it to interact with biological targets effectively, enhancing its potential as an antimicrobial agent .

- Antimalarial Activity: Research has suggested that compounds derived from this compound may have antimalarial properties, making them candidates for drug development against malaria.

Biological Research

In biological contexts, this compound is utilized as a probe for studying enzyme mechanisms and protein interactions. Its ability to form stable complexes with metal ions makes it valuable in metalloprotein studies. Specific applications include:

- Enzyme Inhibition Studies: The compound can inhibit key enzymes by binding to their active sites, thereby blocking their activity. This mechanism is particularly relevant in the study of enzymes involved in cancer progression and infection pathways .

- TLR Agonism: Recent studies have highlighted the agonistic activity of substituted quinolines on Toll-like receptor 8 (TLR8), which plays a critical role in immune response modulation. Compounds derived from this class have shown selective activation of TLR8 without inducing interferon-alpha, suggesting their potential as vaccine adjuvants .

Material Science

Beyond its biological applications, this compound is also being investigated for its utility in material science:

- Organic Semiconductors: The compound is employed in the development of organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties contribute to advancements in optoelectronic devices.

Data Table: Summary of Applications

Case Studies

- Anticancer Activity : A study on 8-hydroxyquinoline derivatives demonstrated their ability to induce oxidative stress and DNA damage, leading to high rates of apoptosis in cancer cells. This highlights the potential of this compound derivatives as effective anticancer agents .

- TLR Agonism : Research exploring the structure-activity relationship (SAR) of furo[2,3-c]quinolines revealed that specific substitutions can enhance TLR8 agonistic activity while minimizing side effects associated with TLR7 activation. This provides a pathway for developing targeted immunotherapies using derivatives of this compound .

- Material Applications : Investigations into the use of this compound in organic electronics have shown promising results regarding its efficiency as a semiconductor material, suggesting potential commercial applications in next-generation electronic devices.

Mechanism of Action

The mechanism of action of 8-Iodoquinolin-4-amine involves its interaction with specific molecular targets. In biological systems, it can bind to proteins and enzymes, affecting their function. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.

The compound’s iodine atom and amino group play crucial roles in its binding affinity and specificity. The iodine atom can participate in halogen bonding, while the amino group can form hydrogen bonds with target molecules. These interactions contribute to the compound’s overall biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between 8-Iodoquinolin-4-amine and its analogs:

Table 1: Structural and Property Comparison of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituents (Quinoline Positions) | Key Features |

|---|---|---|---|---|---|

| This compound | Not provided | C₉H₇IN₂ | ~270.07* | I (8), NH₂ (4) | Halogenated, potential steric hindrance |

| 6-Iodoquinolin-4-amine | 40107-08-2 | C₉H₇IN₂ | 270.07 | I (6), NH₂ (4) | Iodine at 6-position alters electronic distribution |

| 5-Methoxyquinolin-8-amine | 30465-68-0 | C₁₀H₁₀N₂O | 190.20 | OCH₃ (5), NH₂ (8) | Methoxy (electron-donating) vs. iodine (electron-withdrawing) |

| 6,7-Dimethoxyquinolin-4-amine | 13425-92-8 | C₁₁H₁₂N₂O₂ | 218.23 | OCH₃ (6,7), NH₂ (4) | Increased solubility due to polar methoxy groups |

*Calculated based on molecular formula.

Substituent Position and Electronic Effects

- Halogen vs. Methoxy Groups: The iodine atom in this compound is electron-withdrawing, which may reduce the electron density of the quinoline ring compared to methoxy-substituted analogs like 5-Methoxyquinolin-8-amine. This difference could influence reactivity in cross-coupling reactions or interactions with biological targets .

Physicochemical Properties

- Solubility: Methoxy-substituted quinolines (e.g., 6,7-Dimethoxyquinolin-4-amine) likely exhibit higher aqueous solubility than iodinated analogs due to increased polarity .

Biological Activity

8-Iodoquinolin-4-amine is a derivative of quinoline, a compound known for its diverse biological activities. The presence of the iodine atom significantly influences its pharmacological properties, making it a subject of interest in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features an iodine atom at the 8-position and an amine group at the 4-position of the quinoline ring, contributing to its unique reactivity and biological interactions.

Anticancer Properties

Research indicates that derivatives of quinoline, including this compound, exhibit significant anticancer activity. A study on halogenated quinolines demonstrated that modifications to the halogen substitution pattern can affect cytotoxicity. For instance, organoruthenium complexes with 8-hydroxyquinoline ligands showed promising antiproliferative effects against various cancer cell lines, suggesting that similar derivatives may have comparable efficacy .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. A study reported that novel derivatives of 8-hydroxyquinoline exhibited notable antimicrobial activity against bacterial strains, indicating potential for use in treating infections . The presence of iodine may enhance this activity due to its ability to disrupt microbial cell membranes.

Cytoprotective Effects

In addition to its anticancer and antimicrobial properties, this compound has shown cytoprotective effects. Research on analogs of 8-hydroxyquinoline revealed that certain substitutions could enhance cytoprotection against oxidative stress. Specifically, compounds with lower IC50 values (indicative of higher potency) were identified, suggesting that structural modifications can optimize protective effects against cellular damage .

The biological activities of this compound are attributed to several mechanisms:

- Metal Chelation : Quinoline derivatives are known for their ability to chelate metal ions, which can influence various biochemical pathways involved in cancer progression and microbial resistance.

- Enzyme Inhibition : Some studies suggest that these compounds can inhibit specific enzymes related to tumor growth and microbial metabolism.

- Oxidative Stress Modulation : By modulating oxidative stress responses, these compounds may enhance cellular resilience against damage.

Case Study 1: Anticancer Efficacy

In a controlled study, a series of organoruthenium complexes featuring 8-hydroxyquinoline ligands were tested for their anticancer efficacy. The results indicated that compounds with specific halogen substitutions displayed significant cytotoxicity against breast cancer cell lines, with IC50 values ranging from 0.11 µM to 0.49 µM depending on the substitution pattern .

Case Study 2: Antimicrobial Activity

A synthesis and testing of novel 8-hydroxyquinoline derivatives revealed promising antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study highlighted that compounds with iodine substitutions exhibited enhanced antibacterial properties compared to their non-halogenated counterparts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.